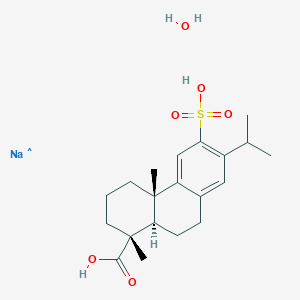

Ecabet sodium hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H30NaO6S |

|---|---|

Molecular Weight |

421.5 g/mol |

InChI |

InChI=1S/C20H28O5S.Na.H2O/c1-12(2)14-10-13-6-7-17-19(3,8-5-9-20(17,4)18(21)22)15(13)11-16(14)26(23,24)25;;/h10-12,17H,5-9H2,1-4H3,(H,21,22)(H,23,24,25);;1H2/t17-,19-,20-;;/m1../s1 |

InChI Key |

VFIYEXYHTYJDKL-MUMAJMNHSA-N |

Isomeric SMILES |

CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)S(=O)(=O)O.O.[Na] |

Canonical SMILES |

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)S(=O)(=O)O.O.[Na] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Ecabet Sodium Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecabet (B36187) sodium hydrate (B1144303) is a gastroprotective agent with a multifaceted mechanism of action that enhances the defensive properties of the gastric mucosa. Unlike traditional anti-ulcer medications that primarily focus on inhibiting gastric acid secretion, ecabet sodium works by bolstering the natural protective barriers of the stomach, exhibiting anti-inflammatory properties, and demonstrating direct antimicrobial effects against Helicobacter pylori. This technical guide provides a comprehensive overview of the core mechanisms of action of ecabet sodium, presenting key quantitative data, detailed experimental protocols for foundational studies, and visual representations of the relevant biological pathways and experimental workflows.

Enhancement of Gastric Mucosal Defense

Ecabet sodium strengthens the gastric mucosal barrier through several synergistic actions: increasing the secretion of mucus and bicarbonate, stimulating the synthesis of protective prostaglandins, and inhibiting the enzymatic activity of pepsin.

Stimulation of Mucus and Bicarbonate Secretion

Ecabet sodium promotes the production and secretion of mucus and bicarbonate from gastric epithelial cells.[1] This creates a robust protective layer that shields the gastric lining from the corrosive effects of stomach acid and other irritants.[1] The increased bicarbonate secretion helps to neutralize acid at the mucosal surface, maintaining a crucial pH gradient.[1]

Increased Prostaglandin (B15479496) Synthesis

A key mechanism of ecabet sodium's cytoprotective effect is its ability to stimulate the synthesis of prostaglandins, specifically prostaglandin E2 (PGE2) and prostacyclin (PGI2), within the gastric mucosa.[2][3] Prostaglandins are critical signaling molecules that play a vital role in maintaining mucosal integrity by promoting mucus and bicarbonate secretion, enhancing mucosal blood flow, and exerting anti-inflammatory effects.[1]

Quantitative Data on Prostaglandin Synthesis in Rats

| Parameter | Ecabet Sodium Dose | Effect | Reference |

| Gastric Mucosal PGE2 Level | 25 and 100 mg/kg, p.o. | Dose-dependent increase | [2] |

| Gastric Mucosal PGI2 Synthesis | 100 mg/kg, p.o. | Increased capacity (effect persisted for up to 3 hours) | [2] |

| Duodenal Mucosal PGE2 Synthesis | 400 mg/kg, p.o. | Significant increase | [2] |

Experimental Protocol: Measurement of Prostaglandin E2 in Rat Gastric Mucosa

This protocol is based on methodologies described in studies investigating the effects of gastroprotective agents on prostaglandin synthesis.[4][5][6][7]

-

Animal Model: Male Sprague-Dawley rats are fasted overnight with free access to water.

-

Drug Administration: Ecabet sodium is administered orally (p.o.) at the desired doses (e.g., 25, 100, 400 mg/kg). A control group receives the vehicle.

-

Tissue Collection: At a specified time point after administration (e.g., 1 hour), the rats are euthanized, and the stomachs are promptly excised.

-

Mucosal Isolation: The gastric mucosa is separated from the underlying muscle layer and weighed.

-

Homogenization: The mucosal tissue is homogenized in a buffer solution (e.g., Tris buffer) to release intracellular components.

-

Quantification: The concentration of PGE2 in the tissue homogenate is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: PGE2 levels are normalized to the weight of the mucosal tissue and compared between the ecabet sodium-treated and control groups.

Signaling Pathway for Ecabet Sodium-Induced Prostaglandin Synthesis

Caption: Ecabet sodium enhances prostaglandin synthesis.

Inhibition of Pepsin Activity

Ecabet sodium directly inhibits the activity of pepsin, a proteolytic enzyme in gastric juice that can damage the mucosal lining.[8][9] This inhibition protects the gastric mucosa from peptic degradation. Ecabet sodium has been shown to significantly inhibit pepsin activity in human gastric juice, with a maximum inhibition of 78%.[8] It demonstrates a particular efficacy against Pepsin 1, the isoform strongly associated with ulcer formation.[8]

Quantitative Data on Pepsin Inhibition

| Parameter | Condition | Effect | Reference |

| Pepsin Activity in Human Gastric Juice | In vitro | Maximum inhibition of 78% | [8] |

Note: The specific concentration of ecabet sodium required to achieve 78% inhibition was not specified in the cited literature.

Experimental Protocol: Pepsin Activity Inhibition Assay

This protocol is a generalized representation based on standard pepsin activity assays.[10]

-

Reagent Preparation:

-

Pepsin solution (e.g., from porcine gastric mucosa) is prepared in a suitable buffer (e.g., HCl).

-

A substrate solution (e.g., hemoglobin or a synthetic peptide) is prepared.

-

Ecabet sodium solutions of varying concentrations are prepared.

-

-

Incubation: The pepsin solution is pre-incubated with different concentrations of ecabet sodium or vehicle control for a specified time at 37°C.

-

Reaction Initiation: The substrate is added to the pepsin-ecabet sodium mixture to start the enzymatic reaction.

-

Reaction Termination: After a defined incubation period, the reaction is stopped (e.g., by adding a precipitating agent like trichloroacetic acid).

-

Quantification of Hydrolysis: The extent of substrate hydrolysis is measured. For a hemoglobin substrate, this can be done by measuring the absorbance of the supernatant at 280 nm.

-

Data Analysis: The percentage of pepsin inhibition is calculated for each ecabet sodium concentration relative to the control.

Experimental Workflow for Pepsin Inhibition Assay

Caption: Workflow for determining pepsin inhibition.

Anti-Helicobacter pylori Activity

Ecabet sodium exhibits direct antimicrobial effects against Helicobacter pylori, a key pathogenic bacterium in gastritis and peptic ulcer disease.[11]

Inhibition of Urease Activity

H. pylori relies on the enzyme urease to neutralize the acidic gastric environment by producing ammonia (B1221849) from urea. Ecabet sodium inhibits urease activity, thereby impairing the bacterium's ability to survive and colonize the stomach.[11][12] It has been shown to bind to urease, leading to the non-viability of the bacteria.[12]

Quantitative Data on Urease Inhibition

| Enzyme Source | IC50 of Ecabet Sodium | Reference |

| Jack Bean Urease | 2.1 mg/ml | [13] |

Note: The IC50 value for H. pylori urease was not found in the searched literature.

Bactericidal Effect

In addition to inhibiting urease, ecabet sodium has a direct bactericidal effect on H. pylori, particularly under acidic conditions (pH 4.0 and 5.0).[12] This dual action of urease inhibition and direct bactericidal activity contributes to its efficacy in H. pylori eradication therapies.

Clinical Data on H. pylori Eradication

| Treatment Group | Eradication Rate | Reference |

| Dual therapy (lansoprazole + clarithromycin/amoxicillin) | 26% (7 out of 27 patients) | [11] |

| Triple therapy (lansoprazole + clarithromycin/amoxicillin + ecabet sodium 1.0 g b.i.d.) | 79% (22 out of 28 patients) | [11] |

Anti-inflammatory Effects

Ecabet sodium demonstrates anti-inflammatory properties by modulating the activity of neutrophils, which are key immune cells involved in the inflammation associated with gastritis.

Inhibition of Neutrophil-Mediated Oxidative Stress

Ecabet sodium attenuates the production of reactive oxygen species (ROS) by neutrophils.[14][15] This is significant as excessive ROS production contributes to oxidative damage of the gastric mucosa.

Quantitative Data on ROS Inhibition

| Condition | Ecabet Sodium Concentration | Effect | Reference |

| LPS-primed neutrophils | 5.0 mg/mL | Attenuated ROS production (p < 0.05) | [14] |

| H. pylori-stimulated neutrophils | Dose-dependent | Attenuated ROS production (p < 0.01) | [15] |

Experimental Protocol: Neutrophil Respiratory Burst (ROS Production) Assay

This protocol is based on the luminol-dependent chemiluminescence method.

-

Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

-

Cell Preparation: The isolated neutrophils are washed and resuspended in a suitable buffer at a specific concentration (e.g., 1 x 10^5 cells/well).

-

Priming (Optional): Neutrophils can be primed with agents like lipopolysaccharide (LPS) to enhance their response.

-

Incubation with Ecabet Sodium: The neutrophil suspension is incubated with various concentrations of ecabet sodium or a vehicle control.

-

Stimulation: A stimulus such as opsonized zymosan or phorbol (B1677699) myristate acetate (B1210297) (PMA) is added to induce the respiratory burst.

-

Chemiluminescence Measurement: A chemiluminescent probe (e.g., luminol) is added, and the light emission, which is proportional to ROS production, is measured over time using a luminometer.

-

Data Analysis: The total or peak chemiluminescence is calculated and compared between the ecabet sodium-treated and control groups.

Experimental Workflow for Neutrophil ROS Production Assay

Caption: Workflow for measuring neutrophil ROS production.

Inhibition of Pro-inflammatory Cytokine Production

Ecabet sodium also inhibits the production of the pro-inflammatory cytokine interleukin-8 (IL-8) by neutrophils stimulated with H. pylori.[15] IL-8 is a potent chemoattractant for neutrophils, and its inhibition can dampen the inflammatory cascade in the gastric mucosa.

Quantitative Data on IL-8 Inhibition

| Condition | Effect of Ecabet Sodium | Reference |

| H. pylori-stimulated neutrophils | Dose-dependent inhibition of IL-8 production (p < 0.001) | [15] |

Conclusion

The mechanism of action of ecabet sodium hydrate is comprehensive, targeting multiple key aspects of gastric mucosal protection and pathophysiology. By enhancing the mucosal barrier, directly combating H. pylori, and mitigating inflammatory responses, ecabet sodium offers a unique therapeutic approach for the management of gastritis and peptic ulcer disease. The quantitative data and experimental methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals working in the field of gastroenterology. Further research to elucidate the precise molecular interactions and to conduct comparative quantitative analyses will continue to refine our understanding of this valuable gastroprotective agent.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Effects of ecabet sodium (TA-2711), a new antiulcer agent, on gastrointestinal mucosal prostanoid production and morphology in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Possible mechanism of increase in gastric mucosal PGE2 and PGI2 generation induced by ecabet sodium, a novel gastroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandin E2 formation by rat gastroduodenal tissue following intragastric acid perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acid increases PGE2 in the duodenal mucosa in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Light microscopic quantitative investigation on the effects of prostaglandin E2 (PGE2) on the lectin binding pattern in rat gastric mucosa injured by ethanol or sodium taurocholate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dilatation and constriction of rat gastric mucosal microvessels through prostaglandin EP2 and EP3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mucosal protective effects of ecabet sodium: pepsin inhibition and interaction with mucus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ecabet sodium prevents esophageal lesions induced by the reflux of gastric juice in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ecabet sodium, a novel locally-acting anti-ulcer agent, protects the integrity of the gastric mucosal gel layer from pepsin-induced disruption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ecabet sodium eradicates Helicobacter pylori infection in gastric ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bacterial activity of a new antiulcer agent, ecabet sodium, against Helicobacter pylori under acidic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Ecabet sodium attenuates reactive oxygen species produced by neutrophils after priming with bacterial lipopolysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ecabet sodium inhibits the ability of Helicobacter pylori to induce neutrophil production of reactive oxygen species and interleukin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cytoprotective Effects of Ecabet Sodium Hydrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ecabet (B36187) sodium hydrate (B1144303) is a gastro-cytoprotective agent with a multi-faceted mechanism of action that enhances the mucosal defense system. Unlike traditional anti-ulcer medications that primarily focus on inhibiting gastric acid secretion, ecabet sodium works by bolstering the stomach's natural protective barriers. Its therapeutic effects are attributed to a combination of activities, including the enhancement of the gastric mucus layer, inhibition of the aggressive enzyme pepsin, antimicrobial action against Helicobacter pylori, and stimulation of protective signaling pathways. This technical guide provides a comprehensive overview of the core cytoprotective effects of ecabet sodium, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanisms of Cytoprotection

Ecabet sodium's cytoprotective properties stem from several synergistic actions that collectively fortify the gastric mucosa against endogenous and exogenous aggressors.

Enhancement of the Gastric Mucosal Barrier

Ecabet sodium reinforces the primary physical barrier of the stomach by interacting with and strengthening the gastric mucus layer. It promotes the production and secretion of mucus and bicarbonate, which are crucial for neutralizing acid at the mucosal surface.[1] Furthermore, ecabet sodium has been shown to protect the polymeric structure of mucus glycoproteins from degradation by pepsin, thereby maintaining the integrity and viscosity of the mucus gel layer.[2][3] This protective effect on the mucus barrier is a cornerstone of its cytoprotective action.

Inhibition of Pepsin Activity

Pepsin, a proteolytic enzyme active in the acidic environment of the stomach, can contribute to mucosal damage. Ecabet sodium effectively inhibits pepsin activity, with studies demonstrating a maximum inhibition of 78% in human gastric juice.[2][4] The primary mechanism of inhibition involves ecabet sodium binding to substrate proteins, forming a complex that is less susceptible to peptic hydrolysis.[5] This non-specific, pH-dependent interaction reduces the aggressive potential of gastric juice.

Anti-Helicobacter pylori Activity

Helicobacter pylori infection is a major etiological factor in gastritis and peptic ulcer disease. Ecabet sodium exhibits direct antimicrobial properties against this bacterium.[1] It inhibits the activity of urease, an enzyme essential for H. pylori's survival in the acidic gastric milieu, by binding to the enzyme and rendering the bacterium non-viable.[6][7] This action not only contributes to the protection of the gastric lining but also aids in the eradication of H. pylori.[1][6]

Stimulation of Endogenous Protective Factors

Ecabet sodium stimulates the synthesis of prostaglandins (B1171923), specifically PGE2 and PGI2, within the gastric mucosa.[1][8][9] Prostaglandins are key mediators of mucosal defense, promoting mucus and bicarbonate secretion, enhancing mucosal blood flow, and exerting anti-inflammatory effects.[1] The increase in prostaglandin (B15479496) synthesis is thought to be mediated by the promotion of arachidonic acid release from gastric mucosal cells.[8]

Quantitative Data on Cytoprotective Effects

The following tables summarize the quantitative data from various studies on the efficacy of ecabet sodium.

Table 1: Efficacy of Ecabet Sodium in Helicobacter pylori Eradication

| Treatment Regimen | Duration | Eradication Rate | Reference |

| Dual therapy (lansoprazole + clarithromycin (B1669154)/amoxicillin) | 8 weeks (lansoprazole), 2 weeks (antibiotics) | 26% (7/27 patients) | [6] |

| Triple therapy (lansoprazole + ecabet sodium 1.0g b.i.d. + clarithromycin/amoxicillin) | 8 weeks (lansoprazole & ecabet), 2 weeks (antibiotics) | 79% (22/28 patients) | [6] |

| Triple therapy (ecabet sodium 1g b.d. + amoxicillin (B794) 500mg t.d.s. + clarithromycin 400mg b.d.) | 2 weeks | 88% (per protocol) | [10] |

| Triple therapy (lansoprazole 30mg o.m. + amoxicillin 500mg t.d.s. + clarithromycin 400mg b.d.) | 2 weeks | 91% (per protocol) | [10] |

Table 2: Effect of Ecabet Sodium on Pepsin Activity and Mucus Properties

| Parameter | Condition | Effect of Ecabet Sodium | Reference |

| Pepsin Activity | Human gastric juice | Maximum inhibition of 78% | [2][4] |

| Mucolysis | Gastric juice from reflux esophagitis patients | Significant inhibition | [2] |

| Mucin Viscosity | 5 mg/ml gastric mucin solution | 28.8% synergism at pH 5.0, 19.8% synergism at pH 1.6 (with 5 mg/ml ecabet) | [2] |

| Pepsin-induced Release of Peptides and Hexosamine | Everted sacs of rat stomach | Dose-dependent reduction | [3] |

Table 3: Clinical Efficacy of Ecabet Sodium in Dyspepsia and Ulcer Healing

| Condition | Treatment | Duration | Outcome | Reference |

| Chronic Gastritis with Dyspepsia | Ecabet sodium 1g b.i.d. | 2 weeks | Significant reduction in all dyspeptic symptoms (p<0.001); Epigastric soreness improved by 81.7% | [11] |

| Post-Endoscopic Submucosal Dissection (ESD) Ulcers | Rabeprazole (PPI) + Ecabet sodium | 4 weeks | 40.7% healing rate | [12] |

| Post-Endoscopic Submucosal Dissection (ESD) Ulcers | Rabeprazole (PPI) alone | 4 weeks | 11.5% healing rate | [12] |

| Post-Endoscopic Submucosal Dissection (ESD) Ulcers | Rabeprazole (PPI) + Ecabet sodium | 4 weeks | 95.8% diminution rate | [12] |

| Post-Endoscopic Submucosal Dissection (ESD) Ulcers | Rabeprazole (PPI) alone | 4 weeks | 84.9% diminution rate | [12] |

Signaling Pathways

Ecabet sodium exerts its cytoprotective effects through the modulation of key intracellular signaling pathways.

Prostaglandin Synthesis Pathway

Ecabet sodium stimulates the production of cytoprotective prostaglandins by increasing the availability of the precursor, arachidonic acid.

Caption: Prostaglandin synthesis pathway stimulated by ecabet sodium.

ERK1/2 MAPK Pathway in Wound Repair

In the context of cellular injury, such as that induced by hydrogen peroxide, ecabet sodium has been shown to activate the ERK1/2 MAPK pathway, leading to the expression of genes involved in wound healing.[13]

Caption: ERK1/2 MAPK pathway activation by ecabet sodium in wound repair.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the cytoprotective effects of ecabet sodium.

Measurement of Gastric Mucus Thickness

Objective: To quantify the thickness of the gastric mucus gel layer in response to ecabet sodium treatment.

Methodology (based on in vivo rat models):

-

Animal Preparation: Anesthetize male Sprague-Dawley rats. Surgically expose the stomach, open it along the greater curvature, and mount it luminal side up for intravital microscopy.

-

Mucus Visualization: Place fine carbon particles on the mucus surface to visualize the luminal boundary.

-

Thickness Measurement:

-

Use a micropipette with a tip diameter of 1-2 µm, connected to a micromanipulator and a dimension analyzer.

-

Advance the micropipette from the luminal surface through the mucus layer to the epithelial cell surface.

-

Record the vertical distance traveled by the micropipette.

-

Take multiple measurements at different locations and calculate the average thickness.

-

-

Data Analysis: Compare the mean mucus thickness between control and ecabet sodium-treated groups.

Pepsin Activity Inhibition Assay

Objective: To determine the inhibitory effect of ecabet sodium on pepsin activity.

Methodology (in vitro):

-

Sample Preparation: Obtain human gastric juice or prepare a solution of purified pepsin.

-

Incubation:

-

Incubate the gastric juice or pepsin solution with varying concentrations of ecabet sodium at 37°C for a specified time (e.g., 30 minutes).

-

Include a control group without ecabet sodium.

-

-

Substrate Addition: Add a protein substrate, such as hemoglobin or bovine serum albumin, to the reaction mixture.

-

Reaction Termination: After a defined incubation period, stop the reaction by adding a precipitating agent (e.g., trichloroacetic acid).

-

Quantification of Hydrolysis:

-

Centrifuge the samples to pellet the undigested substrate.

-

Measure the absorbance of the supernatant at a specific wavelength (e.g., 280 nm) to quantify the amount of hydrolyzed peptides.

-

-

Data Analysis: Calculate the percentage inhibition of pepsin activity for each concentration of ecabet sodium compared to the control.

Helicobacter pylori Urease Inhibition Assay

Objective: To assess the inhibitory effect of ecabet sodium on H. pylori urease activity.

Methodology (in vitro):

-

Bacterial Culture: Culture H. pylori under microaerophilic conditions.

-

Urease Preparation: Prepare a crude urease extract from the bacterial culture or use a purified urease solution.

-

Inhibition Assay:

-

In a 96-well plate, mix the urease preparation with varying concentrations of ecabet sodium.

-

Include a positive control (urease without inhibitor) and a negative control (no urease).

-

-

Urea (B33335) Addition: Add a urea solution containing a pH indicator (e.g., phenol (B47542) red) to each well.

-

Colorimetric Measurement:

-

Incubate the plate at 37°C.

-

Monitor the color change of the pH indicator over time. Urease activity will increase the pH due to ammonia (B1221849) production, causing a color shift.

-

Measure the absorbance at a specific wavelength (e.g., 560 nm) at different time points.

-

-

Data Analysis: Determine the concentration of ecabet sodium required to inhibit urease activity by 50% (IC50).

Western Blot for ERK1/2 Activation

Objective: To detect the phosphorylation and activation of ERK1/2 in gastric epithelial cells following treatment with ecabet sodium.

Methodology:

-

Cell Culture and Treatment:

-

Culture gastric epithelial cells (e.g., AGS cells) to confluence.

-

Treat the cells with ecabet sodium at various concentrations and for different time points.

-

Include an untreated control group.

-

-

Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the chemiluminescent signal.

-

-

Stripping and Re-probing:

-

Strip the membrane of the bound antibodies.

-

Re-probe the same membrane with a primary antibody for total ERK1/2 to normalize for protein loading.

-

-

Data Analysis: Quantify the band intensities using densitometry and express the results as the ratio of p-ERK1/2 to total ERK1/2.

Role of Heat Shock Proteins (HSPs)

While direct studies on the induction of heat shock proteins (HSPs) by ecabet sodium are limited, research on geranylgeranylacetone (GGA), another anti-ulcer drug with a similar diterpenoid structure, provides a potential analogous mechanism. GGA has been shown to induce the expression of HSP70 in gastric mucosal cells. This induction is believed to contribute to cytoprotection by acting as a molecular chaperone, preventing protein denaturation and aggregation under stress conditions. Given the structural similarities, it is plausible that ecabet sodium may also exert some of its cytoprotective effects through the induction of HSPs, although further research is needed to confirm this hypothesis.

Conclusion

Ecabet sodium hydrate is a unique cytoprotective agent that operates through a multi-pronged approach to fortify the gastric mucosal defense. Its ability to enhance the mucus barrier, inhibit pepsin, combat H. pylori, and stimulate endogenous protective pathways makes it a valuable therapeutic option for the management of gastritis and peptic ulcer disease. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. The elucidation of its signaling mechanisms, particularly the ERK1/2 pathway, opens new avenues for understanding its role in mucosal healing and repair. Future research should aim to further delineate the molecular targets of ecabet sodium and explore its potential in a broader range of gastrointestinal disorders.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. portlandpress.com [portlandpress.com]

- 3. Ecabet sodium, a novel locally-acting anti-ulcer agent, protects the integrity of the gastric mucosal gel layer from pepsin-induced disruption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mucosal protective effects of ecabet sodium: pepsin inhibition and interaction with mucus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the new anti-ulcer drug ecabet sodium (TA-2711) on pepsin activity. II. Interaction with substrate protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ecabet sodium eradicates Helicobacter pylori infection in gastric ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bacterial activity of a new antiulcer agent, ecabet sodium, against Helicobacter pylori under acidic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Possible mechanism of increase in gastric mucosal PGE2 and PGI2 generation induced by ecabet sodium, a novel gastroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of ecabet sodium (TA-2711), a new antiulcer agent, on gastrointestinal mucosal prostanoid production and morphology in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy of ecabet sodium for Helicobacter pylori eradication triple therapy in comparison with a lansoprazole-based regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prospective Multi-Center Trial for the Efficacy of Ecabet Sodium on the Relief of Dyspepsia in Korean Patients with Chronic Gastritis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of an ecabet sodium and proton pump inhibitor (PPI) combination therapy with PPI alone in the treatment of endoscopic submucosal dissection (ESD)--induced ulcers in early gastric cancer: prospective randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ecabet sodium prevents the delay of wound repair in intestinal epithelial cells induced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of Ecabet Sodium Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecabet (B36187) sodium hydrate (B1144303), a derivative of pine resin, is a gastroprotective agent with well-documented anti-ulcer properties. Beyond its primary application, a growing body of evidence highlights its significant anti-inflammatory effects. This technical guide provides an in-depth overview of the core anti-inflammatory mechanisms of ecabet sodium hydrate, supported by available quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Core Anti-Inflammatory Mechanisms of Action

This compound exerts its anti-inflammatory effects through a multi-faceted approach, primarily by modulating key inflammatory pathways and mediators. The principal mechanisms include the inhibition of the NF-κB signaling pathway, suppression of pro-inflammatory cytokine production, reduction of reactive oxygen species (ROS), and modulation of prostaglandin (B15479496) synthesis.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Ecabet sodium has been shown to effectively inhibit this pathway in gastric epithelial cells, particularly in the context of Helicobacter pylori infection, a major driver of gastric inflammation.[1] The inhibitory action of ecabet sodium on the NF-κB pathway involves preventing the degradation of IκBα, the inhibitory subunit of NF-κB.[1] This stabilization of IκBα sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of target inflammatory genes.[1]

Suppression of Pro-Inflammatory Cytokines

A direct consequence of NF-κB inhibition is the reduced expression and secretion of pro-inflammatory cytokines. A key cytokine implicated in gastric inflammation is Interleukin-8 (IL-8), a potent chemoattractant for neutrophils. Studies have demonstrated that ecabet sodium significantly inhibits H. pylori-induced IL-8 gene transcription and protein secretion from gastric epithelial cells.[1][2] This reduction in IL-8 levels curtails neutrophil infiltration into the gastric mucosa, thereby mitigating a critical component of the inflammatory cascade.

Attenuation of Reactive Oxygen Species (ROS) Production

Neutrophils, when activated at the site of inflammation, release a barrage of reactive oxygen species (ROS) through a process known as the oxidative burst. While essential for pathogen clearance, excessive ROS production contributes significantly to tissue damage. Ecabet sodium has been shown to dose-dependently attenuate the production of ROS by human neutrophils stimulated by H. pylori and other inflammatory triggers like lipopolysaccharide (LPS).[2][3] This antioxidant effect helps to protect the gastric mucosa from oxidative damage.

Modulation of Prostaglandin Synthesis and Cyclooxygenase-2 (COX-2) Expression

Prostaglandins (PGs) are lipid compounds with diverse roles in inflammation. Ecabet sodium has been found to increase the synthesis of gastroprotective prostaglandins, such as PGE2 and PGI2, in the gastric mucosa.[1][4] This effect is, at least in part, mediated by promoting the release of arachidonic acid, the precursor for prostaglandin synthesis.[4] Furthermore, in the context of intestinal epithelial cell wound repair, ecabet sodium has been shown to enhance the expression of cyclooxygenase-2 (COX-2), an enzyme crucial for prostaglandin synthesis during tissue healing.[5] This effect is linked to the activation of the ERK1/2 MAPK signaling pathway.[5]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the available quantitative data from various studies investigating the anti-inflammatory properties of ecabet sodium.

| Parameter | Experimental System | Treatment/Concentration | Observed Effect | p-value | Reference |

| IL-8 Secretion | H. pylori-infected human gastric epithelial cells | 5 µg/mL Ecabet Sodium | Inhibition of IL-8 gene transcription and secretion | Not specified | [1] |

| IL-8 Production | H. pylori-stimulated human neutrophils | Dose-dependent Ecabet Sodium | Dose-dependent inhibition of IL-8 production | p < 0.001 | [2] |

| Reactive Oxygen Species (ROS) Production | H. pylori-stimulated human neutrophils | Dose-dependent Ecabet Sodium | Dose-dependent attenuation of mean fluorescence intensity | p < 0.01 | [2] |

| Reactive Oxygen Species (ROS) Production | LPS-primed human neutrophils | 5.0 mg/mL Ecabet Sodium | Attenuation of ROS production | p < 0.05 | [3] |

| Prostaglandin E2 (PGE2) Level | Rat gastric mucosa | 25 and 100 mg/kg p.o. Ecabet Sodium | Dose-dependent increase in PGE2 levels | Not specified | [1] |

| Prostaglandin E2 (PGE2) Synthesis | Rat gastric mucosa | 25 and 100 mg/kg p.o. Ecabet Sodium | Dose-dependent increase in PGE2 synthesis capacity | Not specified | [1] |

| Prostaglandin I2 (PGI2) Synthesis | Rat gastric mucosa | 25 and 100 mg/kg p.o. Ecabet Sodium | Dose-dependent increase in PGI2 synthesis capacity | Not specified | [1] |

| Epithelial Migration (in the presence of H2O2) | Wounded IEC-6 cells | Not specified | 51.1% prevention of reduction in migration | p < 0.01 | [5] |

| Epithelial Proliferation (in the presence of H2O2) | Wounded IEC-6 cells | Not specified | 56% prevention of reduction in proliferation | p < 0.01 | [5] |

| Nitrotyrosine Expression | Gastric mucosa of patients with chronic gastritis | 1 g b.i.d. for 2 weeks | Significant decrease in nitrotyrosine expression | p < 0.01 | [6] |

| Leukotriene B4 Production | Human neutrophils | Not specified | Inhibition of leukotriene B4 production | Not specified | [7] |

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Caption: Inhibition of the NF-κB signaling pathway by ecabet sodium.

Caption: Activation of the MAPK/ERK pathway by ecabet sodium in intestinal epithelial cells.

Experimental Workflow Diagrams

Caption: Workflow for IL-8 secretion measurement by ELISA.

Caption: Workflow for ROS production measurement using a luminol-based assay.

Detailed Experimental Protocols

The following protocols are based on methodologies cited in the literature for investigating the anti-inflammatory effects of ecabet sodium. Where specific details were not available, standard laboratory procedures have been assumed.

Protocol for Measuring IL-8 Secretion from Gastric Epithelial Cells

Objective: To quantify the effect of ecabet sodium on H. pylori-induced IL-8 secretion from gastric epithelial cells.

Materials:

-

Human gastric epithelial cell line (e.g., AGS, MKN-45)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

Helicobacter pylori strain (e.g., cagA-positive)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Commercial IL-8 ELISA kit

-

Microplate reader

Procedure:

-

Cell Culture: Culture gastric epithelial cells in appropriate medium until they reach 80-90% confluency in 24-well plates.

-

Starvation: Prior to stimulation, starve the cells in serum-free medium for 12-24 hours.

-

Treatment:

-

Prepare different concentrations of ecabet sodium in serum-free medium.

-

Pre-incubate the cells with the ecabet sodium solutions for 1-2 hours.

-

A control group with medium alone should be included.

-

-

Infection:

-

Infect the cells with H. pylori at a multiplicity of infection (MOI) of 100:1.

-

Include an uninfected control group.

-

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plates to pellet any debris and collect the cell culture supernatants.

-

ELISA:

-

Perform the IL-8 ELISA according to the manufacturer's instructions.

-

Briefly, this involves adding the supernatants to antibody-coated wells, followed by the addition of a detection antibody and substrate.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of IL-8 in each sample based on a standard curve.

-

Compare the IL-8 concentrations between the different treatment groups.

-

Protocol for Measuring Reactive Oxygen Species (ROS) Production in Neutrophils

Objective: To determine the effect of ecabet sodium on ROS production by stimulated human neutrophils.

Materials:

-

Freshly isolated human neutrophils

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound

-

Stimulant (e.g., H. pylori, phorbol (B1677699) 12-myristate 13-acetate (PMA), or opsonized zymosan)

-

Luminol

-

Chemiluminometer

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

-

Cell Suspension: Resuspend the isolated neutrophils in HBSS to a concentration of 1 x 10^6 cells/mL.

-

Pre-incubation:

-

In a 96-well plate, add the neutrophil suspension.

-

Add different concentrations of ecabet sodium to the wells and pre-incubate for 30 minutes at 37°C.

-

Include a vehicle control.

-

-

Luminol Addition: Add luminol to each well to a final concentration of 10-50 µM.

-

Stimulation:

-

Add the stimulant (e.g., PMA at 100 ng/mL) to the wells to induce the oxidative burst.

-

An unstimulated control should be included.

-

-

Chemiluminescence Measurement: Immediately place the plate in a chemiluminometer and measure the light emission over a period of 30-60 minutes.

-

Data Analysis:

-

Calculate the integral of the chemiluminescence response over time for each well.

-

Compare the ROS production in the ecabet sodium-treated groups to the control group.

-

Protocol for Western Blot Analysis of NF-κB, COX-2, and Phospho-ERK1/2

Objective: To assess the effect of ecabet sodium on the expression and activation of key inflammatory signaling proteins.

Materials:

-

Appropriate cell line (e.g., gastric epithelial cells for NF-κB, intestinal epithelial cells for COX-2 and p-ERK)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-IκBα, anti-NF-κB p65, anti-COX-2, anti-ERK1/2, anti-phospho-ERK1/2)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Culture and treat the cells with ecabet sodium and/or stimulants as described in the previous protocols.

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection:

-

Wash the membrane again and then add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).

-

For phosphorylation analysis, normalize the phospho-protein signal to the total protein signal.

-

Conclusion

This compound demonstrates significant anti-inflammatory properties through multiple mechanisms, including the inhibition of the NF-κB pathway, suppression of pro-inflammatory cytokines like IL-8, attenuation of ROS production, and modulation of prostaglandin synthesis. These actions are mediated, in part, through the MAPK/ERK signaling pathway. The collective evidence suggests that ecabet sodium is a promising therapeutic agent for inflammatory conditions of the gastrointestinal tract, warranting further investigation to fully elucidate its clinical potential and to gather more comprehensive quantitative data on its effects. This technical guide provides a foundational understanding for researchers and drug development professionals to design and execute further studies in this area.

References

- 1. Possible mechanism of increase in gastric mucosal PGE2 and PGI2 generation induced by ecabet sodium, a novel gastroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ecabet sodium attenuates reactive oxygen species produced by neutrophils after priming with bacterial lipopolysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. Ecabet sodium prevents the delay of wound repair in intestinal epithelial cells induced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prospective Multi-Center Trial for the Efficacy of Ecabet Sodium on the Relief of Dyspepsia in Korean Patients with Chronic Gastritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic effects of ecabet sodium, an antiulcer drug, on dextran sodium sulfate-induced ulcerative colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effect of Ecabet Sodium Hydrate on Gastric Mucus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecabet (B36187) sodium hydrate (B1144303) is a gastroprotective agent that enhances the defensive mechanisms of the gastric mucosa. This technical guide provides a comprehensive overview of the effects of ecabet sodium on gastric mucus, a critical component of the mucosal barrier. The document details the multifaceted mechanism of action of ecabet sodium, including its impact on mucus synthesis and secretion, prostaglandin (B15479496) production, pepsin inhibition, and gastric mucosal blood flow. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, detailed experimental protocols for key assays and visualizations of relevant signaling pathways and workflows are provided to facilitate further research and drug development in this area.

Introduction

The gastric mucosa is constantly exposed to aggressive factors such as hydrochloric acid, pepsin, and exogenous irritants. The integrity of this mucosal lining is maintained by a sophisticated defense system, in which the gastric mucus layer plays a pivotal role. This layer, primarily composed of water, glycoproteins (mucins), electrolytes, and lipids, acts as a physical barrier, lubricates the epithelial surface, and neutralizes acid.[1]

Ecabet sodium hydrate, a derivative of pine resin, is a gastroprotective drug that reinforces these natural defense mechanisms.[2][3] Unlike acid-suppressing agents, ecabet sodium's primary mode of action is to enhance the protective qualities of the gastric mucosa, with a significant focus on the mucus barrier.[4] This guide delves into the technical details of how ecabet sodium modulates the gastric mucus layer, providing valuable insights for researchers and professionals in the field of gastroenterology and drug development.

Mechanism of Action of this compound on Gastric Mucus

Ecabet sodium exerts its gastroprotective effects through a multi-pronged approach that collectively strengthens the gastric mucosal defense.

Stimulation of Mucus and Bicarbonate Secretion

Ecabet sodium directly promotes the production and secretion of gastric mucus.[5] This is a cornerstone of its protective effect, as a thicker and more robust mucus layer provides enhanced protection against luminal aggressors. The medication has been shown to increase the biosynthesis of mucin, the primary glycoprotein (B1211001) component of mucus.[6]

In conjunction with increased mucus, ecabet sodium also stimulates the secretion of bicarbonate (HCO₃⁻).[4] Bicarbonate ions are trapped within the mucus gel layer, creating a pH gradient that neutralizes acid at the epithelial cell surface, thereby preventing acid-induced injury.[1]

Enhancement of Prostaglandin Synthesis

Prostaglandins, particularly prostaglandin E2 (PGE2), are crucial mediators of gastric mucosal defense. They stimulate both mucus and bicarbonate secretion and increase mucosal blood flow.[4] Ecabet sodium has been demonstrated to dose-dependently increase the synthesis of PGE2 in the gastric mucosa.[7] This effect is attributed to the drug's ability to promote the release of arachidonic acid, the precursor for prostaglandin synthesis.[8]

Inhibition of Pepsin Activity

Pepsin, a proteolytic enzyme active in the acidic environment of the stomach, can degrade the mucus layer, compromising its protective function.[9] Ecabet sodium effectively inhibits pepsin activity, with studies showing a maximum inhibition of up to 78% in human gastric juice.[9] It is suggested that ecabet sodium binds to substrate proteins, forming a complex that is less susceptible to peptic hydrolysis.[7] This anti-peptic action helps to preserve the integrity of the mucus gel layer.[10]

Improvement of Gastric Mucosal Blood Flow

Adequate blood flow is essential for maintaining the health and integrity of the gastric mucosa. It delivers oxygen and nutrients necessary for cellular function and repair, and carries away metabolic waste products.[4] Ecabet sodium has been shown to improve gastric mucosal blood flow, further contributing to its protective effects.[11]

Quantitative Data on the Effects of Ecabet Sodium

The following tables summarize the quantitative data from various studies investigating the effects of ecabet sodium on different aspects of gastric mucosal defense.

Table 1: Effect of Ecabet Sodium on Prostaglandin E2 (PGE2) Synthesis in Rat Gastric Mucosa

| Ecabet Sodium Dose (mg/kg, p.o.) | PGE2 Level (ng/g tissue) | Percent Increase from Control | Reference |

| 0 (Control) | 135.2 ± 11.5 | - | [7] |

| 25 | 189.3 ± 15.2 | 40.0% | [7] |

| 100 | 243.4 ± 20.1 | 80.0% | [7] |

*p < 0.05 compared to control. Data are presented as mean ± SEM.

Table 2: Inhibition of Pepsin Activity in Human Gastric Juice by Ecabet Sodium

| Ecabet Sodium Concentration (mg/mL) | Pepsin Activity (% of control) | Percent Inhibition | Reference |

| 0 | 100 | 0 | [9] |

| 0.5 | 65 | 35 | [9] |

| 1.0 | 45 | 55 | [9] |

| 2.0 | 28 | 72 | [9] |

| 4.0 | 22 | 78 | [9] |

Table 3: Effect of Ecabet Sodium on Pepsin-Induced Release of Peptides and Hexosamine from Everted Rat Stomach Sacs

| Treatment | Peptide Release (μ g/sac ) | Hexosamine Release (μ g/sac ) | Reference |

| Control (Pepsin alone) | 152.3 ± 12.5 | 85.6 ± 7.8 | [10] |

| Ecabet Sodium (10 mg/mL) + Pepsin | 88.4 ± 9.1 | 49.2 ± 5.3 | [10] |

*p < 0.05 compared to control. Data are presented as mean ± SEM.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Measurement of Mucin Biosynthesis using [3H]Glucosamine Incorporation

This protocol is adapted from studies investigating the effect of ecabet sodium on mucin synthesis.[6]

-

Animal Model: Male Wistar rats (200-250 g) are fasted for 24 hours with free access to water.

-

Drug Administration: Ecabet sodium is administered orally (p.o.) at desired concentrations (e.g., 25, 100 mg/kg). Control animals receive the vehicle (e.g., distilled water).

-

Tissue Preparation: One hour after drug administration, rats are euthanized, and the stomach is excised. The glandular stomach is opened along the lesser curvature, and the antral and corpus mucosa are separated.

-

Organ Culture: The mucosal tissues are minced and placed in organ culture dishes containing RPMI-1640 medium supplemented with antibiotics.

-

Radiolabeling: [3H]glucosamine (1 μCi/mL) is added to the culture medium, and the tissues are incubated for 5 hours at 37°C in a 5% CO2 atmosphere.

-

Mucin Extraction: After incubation, the tissues are homogenized, and the homogenate is treated with a protease inhibitor cocktail. The supernatant containing the soluble mucin is collected after centrifugation.

-

Quantification: The amount of [3H]glucosamine incorporated into the mucin is determined by liquid scintillation counting. The results are expressed as disintegrations per minute (DPM) per milligram of protein.

Assay for Pepsin Activity Inhibition

This protocol is based on methods used to assess the anti-peptic activity of ecabet sodium.[9]

-

Sample Collection: Human gastric juice is collected from healthy volunteers or patients via nasogastric intubation. The pH of the gastric juice is measured.

-

Preparation of Reagents: A solution of bovine serum albumin (BSA) (2% w/v) in 0.1 M HCl is prepared as the substrate. Ecabet sodium solutions of varying concentrations are prepared.

-

Incubation: Gastric juice is pre-incubated with different concentrations of ecabet sodium or vehicle for 10 minutes at 37°C.

-

Enzymatic Reaction: The BSA substrate is added to the pre-incubated gastric juice samples, and the mixture is incubated for 20 minutes at 37°C.

-

Termination of Reaction: The reaction is stopped by adding 10% trichloroacetic acid (TCA).

-

Quantification: The mixture is centrifuged, and the absorbance of the supernatant is measured at 280 nm to determine the amount of undigested BSA. The percentage of pepsin inhibition is calculated relative to the control (vehicle-treated) sample.

Measurement of Gastric Mucosal Blood Flow by Laser-Doppler Flowmetry

This protocol describes a common method for assessing gastric mucosal blood flow.[8][12]

-

Animal Preparation: Anesthetized rats are used. The abdomen is opened via a midline incision, and the stomach is exposed.

-

Probe Placement: A laser-Doppler flowmetry probe is gently placed on the serosal surface of the stomach, ensuring minimal pressure to avoid interfering with blood flow.

-

Baseline Measurement: A stable baseline reading of mucosal blood flow is recorded for at least 10 minutes.

-

Drug Administration: Ecabet sodium is administered, for example, intravenously or topically.

-

Continuous Monitoring: Mucosal blood flow is continuously monitored and recorded for a specified period after drug administration.

-

Data Analysis: The changes in blood flow are expressed as a percentage of the baseline reading.

Immunohistochemical Staining for MUC5AC

This protocol outlines the steps for visualizing the expression of MUC5AC, a major gastric mucin.[2][13]

-

Tissue Preparation: Gastric tissue samples are fixed in 10% neutral buffered formalin and embedded in paraffin. 4-μm thick sections are cut and mounted on positively charged slides.

-

Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 8.0) and heating in a microwave or water bath.

-

Blocking of Endogenous Peroxidase: Sections are treated with 3% hydrogen peroxide to block endogenous peroxidase activity.

-

Blocking of Non-specific Binding: Slides are incubated with a blocking serum (e.g., normal goat serum) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The sections are incubated with a primary antibody against MUC5AC at an optimal dilution overnight at 4°C.

-

Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex. The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.

-

Counterstaining and Mounting: The sections are counterstained with hematoxylin, dehydrated, and mounted with a coverslip.

-

Microscopic Examination: The staining intensity and distribution of MUC5AC are evaluated under a light microscope.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Multifaceted mechanism of action of this compound.

References

- 1. Native Gastrointestinal Mucus: Models and Techniques for Studying Interactions with Drugs, Drug Carriers, and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 3. journals.physiology.org [journals.physiology.org]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. A separating method for quantifying mucus glycoprotein localized in the different layer of rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Laser Doppler Flowmetry and Visible Light Spectroscopy of the Gastric Tube During Minimally Invasive Esophagectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of the new anti-ulcer drug ecabet sodium (TA-2711) on pepsin activity. II. Interaction with substrate protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gastric mucosal blood flow measured by laser-Doppler velocimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mucosal protective effects of ecabet sodium: pepsin inhibition and interaction with mucus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ecabet sodium, a novel locally-acting anti-ulcer agent, protects the integrity of the gastric mucosal gel layer from pepsin-induced disruption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bosterbio.com [bosterbio.com]

- 12. Mucosal blood flow measurements using laser Doppler perfusion monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 13. genomeme.ca [genomeme.ca]

Ecabet Sodium Hydrate and Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecabet (B36187) sodium hydrate (B1144303) is a gastroprotective agent that enhances the mucosal defense mechanisms of the upper gastrointestinal tract. A significant component of its multifaceted mode of action is the stimulation of endogenous prostaglandin (B15479496) synthesis, particularly Prostaglandin E2 (PGE2) and Prostaglandin I2 (PGI2). This technical guide provides an in-depth exploration of the core mechanism by which ecabet sodium modulates prostaglandin synthesis, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the key signaling pathways.

Introduction

Prostaglandins (B1171923), especially PGE2 and PGI2, are crucial lipid compounds that play a vital role in maintaining gastric mucosal integrity. They achieve this through various physiological actions, including the stimulation of mucus and bicarbonate secretion, enhancement of mucosal blood flow, and inhibition of gastric acid secretion. Ecabet sodium hydrate leverages this endogenous protective pathway to exert its therapeutic effects in conditions such as gastritis and peptic ulcers. Unlike gastroprotective agents that primarily focus on inhibiting gastric acid, ecabet sodium works by bolstering the stomach's natural defense systems, with the potentiation of prostaglandin synthesis being a cornerstone of its activity.[1][2]

Mechanism of Action: Stimulation of Prostaglandin Synthesis

The primary mechanism by which ecabet sodium increases the synthesis of PGE2 and PGI2 in gastric mucosal cells is by promoting the release of their precursor, arachidonic acid (AA), from the cell membrane.[3]

Alteration of Cell Membrane Fluidity

In vitro studies have demonstrated that ecabet sodium, in a concentration- and time-dependent manner, increases the fluidity of the gastric mucosal cell membrane. This biophysical change is thought to facilitate the liberation of arachidonic acid from membrane phospholipids.[3] This effect is not a result of a direct irritant action on the superficial epithelium.[1]

Release of Arachidonic Acid

By increasing membrane fluidity, ecabet sodium potentiates the release of arachidonic acid. This process is partly dependent on Phospholipase A2 (PLA2) and the presence of calcium (Ca2+).[3] However, it is important to note that ecabet sodium does not directly activate PLA2 or increase intracellular calcium concentrations.[3] The increased availability of arachidonic acid provides the necessary substrate for the subsequent enzymatic reactions that form prostaglandins.

Cyclooxygenase (COX) Pathway

Once released, arachidonic acid is metabolized by cyclooxygenase (COX) enzymes (both COX-1 and COX-2) to form the unstable intermediate Prostaglandin H2 (PGH2). PGH2 is then further converted to various prostanoids, including the gastroprotective PGE2 and PGI2, by their respective synthases. Studies have shown that ecabet sodium dose-dependently increases the capacity of the gastric mucosa to synthesize PGE2 and PGI2 without modifying the synthesis of thromboxane (B8750289) A2 (TXA2).[1]

The following diagram illustrates the proposed signaling pathway for ecabet sodium-induced prostaglandin synthesis.

Quantitative Data on Prostaglandin Synthesis

The stimulatory effect of ecabet sodium on prostaglandin synthesis has been quantified in several preclinical studies. The following tables summarize the key findings.

Table 1: In Vivo Effects of Ecabet Sodium on Gastric Mucosal Prostaglandin Levels in Rats

| Dosage (Oral) | Duration | Prostaglandin Measured | Change in Level | Reference |

| 25 mg/kg | - | PGE2 | Dose-dependent increase | [1] |

| 100 mg/kg | - | PGE2 | Dose-dependent increase | [1] |

| 100 mg/kg | Up to 3 hours | PGE2 & PGI2 Synthesis Capacity | Sustained increase | [1] |

| 400 mg/kg | - | Duodenal Mucosal PGE2 | Significant increase | [1] |

Table 2: In Vitro Effects of Ecabet Sodium on Arachidonic Acid Release and Prostaglandin Production in Rat Gastric Mucosal Cells

| Concentration | Duration | Measured Effect | Observation | Reference |

| 0.1 - 10 mM | - | [14C]Arachidonic Acid Release | Concentration- and time-dependent potentiation | [3] |

| 0.1 - 10 mM | - | PGE2 and PGI2 Production | Simultaneous increase with AA release | [3] |

Table 3: Human Clinical Trial Data

| Dosage | Duration | Sample Type | Measured Biomarkers | Outcome | Reference |

| 1 g b.i.d. | 2 weeks | Gastric Juice | PGE2, IL-8, iNOS, VEGF | Tendency for decreased PGE2, but not statistically significant due to high inter-individual variations. Significant improvement in dyspeptic symptoms. | [4][5] |

Experimental Protocols

The quantification of prostaglandins is a critical aspect of studying the effects of ecabet sodium. Enzyme-Linked Immunosorbent Assay (ELISA) is a commonly employed method. Below is a detailed, representative protocol for the measurement of PGE2 in gastric mucosal tissue.

Protocol: Quantification of PGE2 in Gastric Mucosal Tissue using Competitive ELISA

Objective: To measure the concentration of PGE2 in rat gastric mucosal tissue following treatment with ecabet sodium.

Materials:

-

Gastric mucosal tissue from control and ecabet sodium-treated rats.

-

Phosphate Buffered Saline (PBS), ice-cold.

-

Ethanol (B145695) (100%) with a prostaglandin synthetase inhibitor (e.g., indomethacin).

-

Tissue homogenizer.

-

Centrifuge.

-

Competitive PGE2 ELISA kit (commercially available).

-

Microplate reader.

Procedure:

-

Sample Collection and Preparation:

-

Excise the gastric mucosa from the stomach of the rats.

-

Immediately rinse the tissue with ice-cold PBS to remove any contaminants.

-

Weigh the tissue and place it in a tube containing 100% ethanol with indomethacin (B1671933) to prevent ex vivo PGE2 synthesis.

-

Homogenize the tissue on ice.

-

Centrifuge the homogenate at approximately 12,000 rpm for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the PGE2, and store it at -80°C until the assay is performed.

-

-

ELISA Assay Procedure (based on a typical competitive ELISA kit):

-

Reagent Preparation: Prepare all reagents, including standards, wash buffer, and samples, according to the ELISA kit manufacturer's instructions. Allow all reagents to come to room temperature before use.

-

Standard Curve Preparation: Create a serial dilution of the PGE2 standard to generate a standard curve. The concentration range should be appropriate to encompass the expected PGE2 levels in the samples.

-

Assay Plate Loading:

-

Add a specific volume (e.g., 50 µL) of the PGE2 standards, control samples, and experimental samples to the appropriate wells of the microplate pre-coated with a capture antibody.

-

Add a fixed amount of HRP-conjugated PGE2 (as per the kit instructions) to each well.

-

Add the primary antibody specific for PGE2 to each well (except for the blank).

-

-

Incubation: Incubate the plate for the time and at the temperature specified in the kit's protocol (e.g., 2 hours at room temperature on a shaker). During this step, the PGE2 in the sample and the HRP-conjugated PGE2 will compete for binding to the primary antibody.

-

Washing: Aspirate the contents of the wells and wash each well multiple times (e.g., 3-5 times) with the provided wash buffer to remove any unbound reagents.

-

Substrate Addition and Development: Add the substrate solution to each well and incubate for a specified time (e.g., 15-30 minutes at room temperature in the dark) to allow for color development. The intensity of the color will be inversely proportional to the amount of PGE2 in the sample.

-

Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

-

Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Use the standard curve to determine the concentration of PGE2 in the experimental samples.

-

Normalize the PGE2 concentration to the weight of the tissue used.

-

Perform statistical analysis to compare the PGE2 levels between the control and ecabet sodium-treated groups.

-

The following diagram outlines the general experimental workflow for assessing the effect of ecabet sodium on prostaglandin synthesis.

Conclusion

This compound effectively enhances gastric mucosal protection by stimulating the synthesis of PGE2 and PGI2. This is achieved primarily by increasing the fluidity of the gastric mucosal cell membrane, which in turn facilitates the release of arachidonic acid, the essential precursor for prostaglandin production via the COX pathway. Quantitative data from preclinical studies robustly support this mechanism, demonstrating a dose-dependent increase in prostaglandin levels. The detailed experimental protocols provided herein offer a framework for researchers to further investigate and quantify the effects of ecabet sodium and other gastroprotective agents on this critical signaling pathway. This multifaceted mechanism of action, centered on bolstering the body's own defense systems, makes ecabet sodium a valuable therapeutic option for various gastrointestinal disorders.[2]

References

- 1. Effects of ecabet sodium (TA-2711), a new antiulcer agent, on gastrointestinal mucosal prostanoid production and morphology in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Possible mechanism of increase in gastric mucosal PGE2 and PGI2 generation induced by ecabet sodium, a novel gastroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prospective Multi-Center Trial for the Efficacy of Ecabet Sodium on the Relief of Dyspepsia in Korean Patients with Chronic Gastritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prospective multi-center trial for the efficacy of ecabet sodium on the relief of dyspepsia in korean patients with chronic gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Interaction of Ecabet Sodium Hydrate with Pepsin

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ecabet (B36187) sodium hydrate (B1144303) is a gastroprotective agent with a multifaceted mechanism of action that enhances the defensive properties of the gastric mucosa. A primary component of its therapeutic effect is its interaction with pepsin, a key aggressive factor in the pathophysiology of peptic ulcer disease and gastroesophageal reflux disease. This document provides a detailed technical overview of the interaction between ecabet sodium hydrate and pepsin. It consolidates quantitative data on pepsin inhibition, elucidates the experimental protocols used to derive this data, and visualizes the underlying mechanisms of action and experimental workflows. The evidence indicates that ecabet sodium's primary mode of action is not direct competitive inhibition of the pepsin enzyme itself, but rather a combination of direct pepsin activity inhibition, precipitation of its precursor pepsinogen, and, most significantly, a protective effect on substrate proteins and the gastric mucus layer, rendering them resistant to peptic digestion.

Introduction

Pepsin, an endopeptidase, is a major aggressive factor in the gastric environment, contributing to the degradation of mucosal proteins and the pathogenesis of acid-peptic diseases. Traditional anti-ulcer therapies have focused on inhibiting acid secretion. This compound, however, represents a class of drugs that bolster the mucosal defense systems. Its interaction with pepsin is a critical aspect of its cytoprotective effects. This guide synthesizes findings from in vitro and in vivo studies to provide a comprehensive technical understanding of this interaction.

Mechanism of Interaction

The interaction between this compound and pepsin is not a simple enzyme-inhibitor relationship. Instead, it involves multiple simultaneous actions that collectively reduce the proteolytic capacity of gastric juice.

-

Direct Inhibition of Pepsin and Pepsinogen: Ecabet sodium has been shown to directly inhibit the activity of pepsin in human gastric juice.[1] More profoundly, it demonstrates a strong inhibitory effect on pepsinogen, the inactive zymogen of pepsin, by inducing its precipitation.[2] This action effectively reduces the amount of active pepsin available in the gastric lumen.

-

Substrate Protein Binding: A key mechanism is ecabet sodium's ability to bind to substrate proteins, such as bovine serum albumin (BSA) or glycoproteins within the gastric mucus.[3][4] This binding is a non-specific, hydrophobic interaction that is more pronounced at low pH.[3] By forming a complex with these proteins, ecabet sodium renders them less vulnerable to hydrolysis by pepsin. Kinetic studies have shown that this interaction increases the apparent Michaelis constant (Km) of peptic hydrolysis, indicating that the substrate is made less accessible to the enzyme.[3]

-

Mucus Barrier Enhancement: Ecabet sodium interacts positively with gastric mucin, leading to an increase in the viscosity of the mucus layer.[1] It protects the polymeric structure of mucus glycoproteins from proteolytic degradation by pepsin.[4] This strengthens the integrity of the gastric mucus gel layer, a critical physical barrier against pepsin and acid.[4][5]

Visualization of Interaction Mechanisms

The following diagram illustrates the multifaceted mechanism of ecabet sodium in mitigating pepsin-induced damage.

Quantitative Data Summary

The following table summarizes the key quantitative findings from various studies on the inhibitory effects of ecabet sodium on pepsin and its precursors.

| Parameter Measured | Source | Ecabet Sodium Concentration | Result | Primary Conclusion |

| Pepsin Activity Inhibition | Human Gastric Juice | Not specified | Up to 78% maximum inhibition.[1] | Significant direct inhibition of pepsin activity in a complex biological fluid. |

| Peptic Activity Inhibition | Rat Gastric Juice | 10 mg/ml | ~65% inhibition.[2] | Demonstrates in vivo relevance of pepsin inhibition. |

| Pepsin Inhibition (Purified) | Purified Pepsin Solution | 10 mg/ml | ~10% inhibition.[2] | Direct inhibition of the purified enzyme is weak, suggesting other mechanisms are dominant. |

| Pepsinogen Inhibition | Purified Pepsinogen Solution | 2.5 mg/ml | ~97% inhibition.[2] | Strong precipitation and inactivation of the pepsin precursor is a major inhibitory pathway. |

| Peptic Hydrolysis Kinetics | Bovine Serum Albumin (BSA) | Concentration-dependent | Increased apparent Km value.[3] | Ecabet binds to the substrate, making it less susceptible to pepsin, rather than directly inhibiting the enzyme's active site. |

| Mucolysis Inhibition | Human Gastric Juice | Not specified | Significant inhibition of mucin digestion.[1] | Protects the natural mucosal barrier from pepsin-mediated degradation. |

Experimental Protocols

The data presented above were generated using established biochemical and physiological assays. Below are detailed methodologies for key cited experiments.

In Vitro Pepsin Activity Assay (Hemoglobin Substrate)

This protocol is based on the methodology described for assessing the peptic activity of gastric juice and purified enzyme solutions.[2]

Objective: To quantify the proteolytic activity of pepsin by measuring the release of acid-soluble peptides from a hemoglobin substrate.

Materials:

-

Pepsin solution or rat gastric juice sample

-

Ecabet sodium solution (e.g., 5 mg/ml)

-

Hemoglobin solution (10 mg/ml in 0.06 N HCl)

-

7% Trichloroacetic Acid (TCA)

-

pH 1.6 buffer

-

Spectrophotometer

Procedure:

-

Sample Preparation: Mix the sample solution (e.g., 0.2 ml of gastric juice) with the ecabet sodium solution or a control buffer (0.1 ml). Incubate at 37°C.

-

Reaction Initiation: Add 1.0 ml of the pre-warmed hemoglobin substrate solution to the sample mixture.

-

Incubation: Incubate the reaction mixture at 37°C for 10 minutes.

-

Reaction Termination: Stop the reaction by adding 1.0 ml of 7% TCA. The TCA precipitates the undigested hemoglobin.

-

Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes to pellet the precipitated protein.

-

Quantification: Carefully collect the supernatant, which contains the acid-soluble digested peptides. Measure the absorbance of the supernatant at a specific wavelength (typically 280 nm for tyrosine-containing peptides).

-

Analysis: Compare the absorbance values of the ecabet-treated samples to the control samples to determine the percentage of pepsin inhibition.

Visualization of Experimental Workflow

The following diagram outlines the workflow for the in vitro pepsin activity assay.

Everted Gastric Sac Model for Mucus Protection

This ex vivo model was used to assess the ability of ecabet sodium to protect the gastric mucus layer from peptic degradation.[4]

Objective: To measure the release of mucus components (peptides, hexosamine) and observe morphological changes in the gastric mucosa in the presence of pepsin and ecabet sodium.

Materials:

-

Rat stomach

-

HCl solution containing pepsin

-

Ecabet sodium

-

Instrumentation for measuring peptides and hexosamine

-

Light and scanning electron microscopes

Procedure:

-

Sac Preparation: Excise a rat stomach and prepare an everted sac, exposing the mucosal surface.

-

Incubation: Incubate the everted sac in an HCl solution containing pepsin. A parallel experiment is run with the addition of ecabet sodium to the incubation medium.

-

Sample Collection: At specified time points, collect aliquots of the incubation medium.

-

Biochemical Analysis: Determine the concentration of cleaved peptides and hexosamine released from the mucus layer into the medium.

-

Morphological Analysis: After incubation, fix the gastric tissue for examination by light microscopy and scanning electron microscopy to observe the integrity of the epithelial cells and the ultrastructure of the mucus gel layer.

-

Analysis: Compare the amount of released components and the morphological integrity between the ecabet-treated and control groups.

Conclusion for Drug Development Professionals

The interaction between this compound and pepsin is a compelling example of a mucosal protective mechanism that does not rely on systemic absorption or simple enzyme inhibition. The primary value of ecabet sodium in this context lies in its local, multi-pronged approach: it reduces the proteolytic potential of gastric juice by inactivating pepsinogen and directly inhibiting pepsin, while simultaneously "shielding" the mucosal substrate by binding to it and increasing its resistance to peptic attack.

For researchers and drug development professionals, this mechanism highlights a valuable therapeutic strategy. Future drug design could focus on developing molecules with enhanced affinity for mucosal glycoproteins and a greater capacity for precipitating pepsinogen at gastric pH. The experimental protocols outlined herein provide a robust framework for screening and characterizing novel compounds with similar gastroprotective profiles. Understanding this complex interaction is crucial for the development of next-generation, locally-acting agents for the management of peptic diseases.

References

- 1. Mucosal protective effects of ecabet sodium: pepsin inhibition and interaction with mucus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Effects of the new anti-ulcer drug ecabet sodium (TA-2711) on pepsin activity. II. Interaction with substrate protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ecabet sodium, a novel locally-acting anti-ulcer agent, protects the integrity of the gastric mucosal gel layer from pepsin-induced disruption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ecabet sodium prevents esophageal lesions induced by the reflux of gastric juice in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Ecabet Sodium Hydrate for Helicobacter pylori Eradication: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary